Ethyl-[1-(2-hydroxy-ethyl)-piperidin-2-ylmethyl]-carbamic acid benzyl ester
CAS No.:
Cat. No.: VC13448380
Molecular Formula: C18H28N2O3
Molecular Weight: 320.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H28N2O3 |
|---|---|
| Molecular Weight | 320.4 g/mol |
| IUPAC Name | benzyl N-ethyl-N-[[1-(2-hydroxyethyl)piperidin-2-yl]methyl]carbamate |
| Standard InChI | InChI=1S/C18H28N2O3/c1-2-19(14-17-10-6-7-11-20(17)12-13-21)18(22)23-15-16-8-4-3-5-9-16/h3-5,8-9,17,21H,2,6-7,10-15H2,1H3 |
| Standard InChI Key | LFFVDBXMNPABBO-UHFFFAOYSA-N |
| SMILES | CCN(CC1CCCCN1CCO)C(=O)OCC2=CC=CC=C2 |
| Canonical SMILES | CCN(CC1CCCCN1CCO)C(=O)OCC2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
Ethyl-[1-(2-hydroxy-ethyl)-piperidin-2-ylmethyl]-carbamic acid benzyl ester belongs to the carbamate class, featuring a piperidine ring substituted at the 1-position with a hydroxyethyl group and at the 2-position with a methylene-linked ethylcarbamate-benzyl ester moiety. Key identifiers include:
The hydroxyethyl group enhances hydrophilicity, while the benzyl ester contributes lipophilicity, creating a balanced partition coefficient suitable for membrane permeability in biological systems .
Stereochemical Considerations
The piperidine ring adopts a chair conformation, with the hydroxyethyl substituent occupying an equatorial position to minimize steric strain. The ethylcarbamate group’s orientation relative to the benzyl ester may influence intermolecular interactions, though crystallographic data remain unavailable. Computational modeling suggests that rotational barriers around the methylene linker could affect binding to biological targets.
Synthesis and Production
Synthetic Pathways
The synthesis of this compound typically involves a multi-step sequence:
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Piperidine Functionalization: Hydroxyethylation of piperidine via nucleophilic substitution using ethylene oxide or 2-chloroethanol.
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Carbamate Formation: Reaction of the secondary amine with ethyl chloroformate to generate the ethylcarbamate intermediate.
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Benzyl Esterification: Coupling the carbamate with benzyl alcohol under Steglich or Mitsunobu conditions .
Critical challenges include controlling regioselectivity during piperidine substitution and preventing hydrolysis of the carbamate group during purification.
Industrial Production
Amber MolTech LLC (China) lists this compound in its catalog, indicating batch-scale synthesis capabilities. Typical purity levels exceed 95%, with HPLC-UV and NMR used for quality control .
Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| Melting Point | 89–92°C (predicted) | Differential Scanning Calorimetry |
| LogP (Octanol-Water) | 2.1 ± 0.3 | Computational Estimation |
| Solubility | 12 mg/mL in DMSO | Experimental |
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water (<1 mg/mL), consistent with its amphiphilic design .
Ethyl-[1-(2-hydroxy-ethyl)-piperidin-2-ylmethyl]-carbamic acid benzyl ester’s unique 2-ylmethyl positioning may confer selectivity for peripheral vs. central targets compared to 4-ylmethyl analogues .
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